molecular formula C23H22N4O2S2 B11029484 2-{[5-cyano-4-hydroxy-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

2-{[5-cyano-4-hydroxy-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

Cat. No.: B11029484
M. Wt: 450.6 g/mol
InChI Key: PGVDARFSPJUVOT-UHFFFAOYSA-N
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Description

2-{[5-cyano-4-hydroxy-6-(4-methylphenyl)-2-pyrimidinyl]sulfanyl}-N~1~-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with cyano, hydroxy, and methylphenyl groups, and is linked to an acetamide moiety through a sulfanyl bridge. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyano-4-hydroxy-6-(4-methylphenyl)-2-pyrimidinyl]sulfanyl}-N~1~-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and thiol-containing compounds. The key steps in the synthesis may involve:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano and hydroxy groups: These functional groups can be introduced through nucleophilic substitution and oxidation reactions.

    Attachment of the sulfanyl bridge: This step involves the reaction of a thiol with the pyrimidine derivative.

    Formation of the acetamide moiety: This can be achieved through acylation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{[5-cyano-4-hydroxy-6-(4-methylphenyl)-2-pyrimidinyl]sulfanyl}-N~1~-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts can be employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the cyano group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in targeting diseases related to the pathways it affects.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[5-cyano-4-hydroxy-6-(4-methylphenyl)-2-pyrimidinyl]sulfanyl}-N~1~-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-cyano-4-hydroxy-6-(phenyl)-2-pyrimidinyl]sulfanyl}-N~1~-{2-[(phenyl)sulfanyl]ethyl}acetamide
  • 2-{[5-cyano-4-hydroxy-6-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}-N~1~-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide

Uniqueness

The uniqueness of 2-{[5-cyano-4-hydroxy-6-(4-methylphenyl)-2-pyrimidinyl]sulfanyl}-N~1~-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C23H22N4O2S2

Molecular Weight

450.6 g/mol

IUPAC Name

2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide

InChI

InChI=1S/C23H22N4O2S2/c1-15-3-7-17(8-4-15)21-19(13-24)22(29)27-23(26-21)31-14-20(28)25-11-12-30-18-9-5-16(2)6-10-18/h3-10H,11-12,14H2,1-2H3,(H,25,28)(H,26,27,29)

InChI Key

PGVDARFSPJUVOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NCCSC3=CC=C(C=C3)C)C#N

Origin of Product

United States

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